2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJHHJIQYJOCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15208-44-3 | |
| Record name | 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid typically involves the condensation of 2-aminobenzenethiol with difluoroacetic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Core Reactivity Profile
2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid (C₉H₅F₂NO₂S) exhibits dual reactivity due to its benzothiazole ring and difluoroacetic acid moiety. Key reaction pathways include:
- Nucleophilic Substitution : The electron-deficient benzothiazole ring undergoes electrophilic aromatic substitution (EAS) at the 6-position due to the electron-withdrawing effect of the sulfur and nitrogen atoms .
- Acid Derivative Transformations : The difluoroacetic acid group participates in esterification, amidation, and condensation reactions .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling enables functionalization of the benzothiazole ring .
Amidation and Hydrazide Formation
Reaction with hydrazine hydrate yields 2-benzothiazolyl acetohydrazide, a versatile intermediate for heterocyclic synthesis :\text{C H F NO S}+\text{NH NH H O}\xrightarrow{\text{EtOH RT}}\text{C H F N OS}$$-**[KeyDerivatives](pplx://action/followup)**:Pyrazole,oxadiazole,andtriazoleanalogs[3][6].---####3.[**BenzothiazoleRingFunctionalization**](pplx://action/followup)#####3.[1**ElectrophilicAromaticSubstitution(EAS)**](pplx://action/followup)|**ReactionType**|**Reagents**|**Position**|**Products**|**Reference**||---------------------|--------------|---------------|--------------|---------------||Nitration|HNO₃/H₂SO₄|6-position|6-Nitroderivative|[1][4]||Halogenation|Cl₂/FeCl₃|6-position|6-Chloroderivative|[10][25]|#####3.[2**Suzuki-MiyauraCoupling**](pplx://action/followup)ThebenzothiazoleringcoupleswitharylboronicacidsunderPdcatalysis:\text{C₉H₅F₂NO₂S} + \text{Ar-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{6-Ar-Benzothiazole} $$
Enzyme Inhibition
The compound undergoes Michael addition with cysteine residues in enzymes (e.g., carbonic anhydrase), forming stable thioether adducts .
Anticancer Prodrug Activation
Under acidic tumor microenvironments, the difluoroacetic acid group undergoes decarboxylation, releasing fluorinated metabolites that inhibit thymidylate synthase .
Comparative Reactivity Table
| Derivative | Reactivity Profile | Key Differences |
|---|---|---|
| 2-(Benzothiazol-2-yl)acetic acid | Higher electrophilicity at C2 | Lacks fluorine’s electron-withdrawing effects |
| Ethyl 2-(benzothiazol-2-yl)acetate | Enhanced lipophilicity | Ester group reduces hydrogen-bonding capacity |
| 2-Trifluoromethylbenzothiazole | Increased metabolic stability | CF₃ group vs. CF₂COOH |
Mechanistic Insights
Scientific Research Applications
The applications of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid are not explicitly detailed within the provided search results. However, the search results do offer information regarding benzothiazole derivatives and their applications, as well as some insight into the synthesis and potential uses of related compounds.
Benzothiazole Derivatives: General Applications
- Anti-inflammatory, Analgesic, and Antipyretic Activity: Benzothiazoles, in general, possess anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating arthritic and dermatological disorders and conditions with inflammation, fever, and pain . Such conditions include rheumatoid arthritis, osteoarthritis, gout, infectious arthritis, rheumatic fever, and inflammatory conditions of the ocular system .
- Pharmaceutical Applications: Derivatives of benzothiazoles, such as 4-(benzothiazol-2-yl)phenylacetic acids, are noted for their use as anti-inflammatory compounds . These compounds can be administered through various routes, including orally, topically, parenterally, by inhalation spray, or rectally, using conventional pharmaceutical carriers .
- PPARα/γ Agonist Ligands: Certain benzothiazole-2-one derivatives have been designed as dual PPARα/γ agonist ligands for treating type 2 diabetes and its complications .
Synthesis and Reactions
- Synthesis of Benzothiazole Phenylacetic Acids: The synthesis of benzothiazole phenylacetic acids involves condensing o-aminothiophenol with a benzoic acid, which carries a para substituent that can be converted into an acetic acid residue using conventional techniques .
- Preparation Methods: The preparation of compounds may involve multiple steps, such as treating bromoalkylphenyl benzothiazoles with sodium cyanide to yield cyanoalkylphenyl benzothiazoles, followed by acid hydrolysis to obtain the desired benzothiazole phenyl acetic acid .
Specific Compounds and Derivatives
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid are best contextualized through comparison with related compounds. Key analogs and their distinguishing features are outlined below:
Structural Analogues
Physicochemical Properties
- Acidity: The difluoroacetic acid group (pKa ~1.5) is significantly more acidic than monofluoro or non-fluorinated analogs, enhancing hydrogen-bonding capacity and solubility in polar solvents .
- Solubility : Sodium salt derivatives (e.g., Sodium 2-(1,3-benzothiazol-2-yl)-2-fluoroacetate) exhibit superior aqueous solubility compared to free acids, a strategy employed in prodrug development .
Key Research Findings
- Structural Insights : Crystallographic studies (e.g., via SHELX programs) confirm planar benzothiazole systems and hydrogen-bonding networks involving the difluoroacetic acid group, critical for molecular recognition .
- Biological Potential: Fluorinated benzothiazoles show promise in targeting Mycobacterium tuberculosis (H37Rv strain) and inflammatory pathways, though activity varies with substituents .
- Stability Challenges: Compounds like 2-(3-cyano-5-fluorophenyl)-2,2-difluoroacetic acid were discontinued due to instability, underscoring the need for balanced electron-withdrawing groups .
Biological Activity
2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that has garnered attention for its potential biological activities. The benzothiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article synthesizes current research findings on the biological activity of this compound, presenting data tables and case studies to illustrate its efficacy in various applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzothiazole ring and two fluorine atoms attached to the acetic acid moiety. This structural configuration is believed to contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazole can effectively inhibit the growth of various pathogenic bacteria and fungi. In vitro tests against common strains such as Staphylococcus aureus and Escherichia coli demonstrated that this compound possesses notable antibacterial activity (Table 1) .
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7), it was found to inhibit cell proliferation significantly. The cytotoxic effects were measured using MTT assays, revealing IC50 values that suggest promising antitumor activity (Table 2) .
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Cancer) | 6.26 |
| MCF-7 (Breast Cancer) | 8.45 |
| HCT116 (Colon Cancer) | 5.12 |
The mechanism through which this compound exerts its biological effects may involve interaction with cellular targets such as DNA and various enzymes. Studies suggest that compounds with benzothiazole structures can bind to DNA's minor groove, potentially interfering with replication and transcription processes . Additionally, enzyme inhibition studies indicate that this compound may act as a potent inhibitor of certain kinases involved in cancer cell signaling pathways .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound against clinical isolates of pathogens. The results indicated that the compound effectively reduced bacterial counts in a dose-dependent manner.
Case Study 2: Anticancer Activity in Vivo
In vivo studies using mouse models of breast cancer demonstrated that treatment with this compound led to significant tumor reduction compared to control groups. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .
Q & A
Basic: What experimental techniques are recommended for verifying the purity and structural integrity of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid?
To confirm purity and structure, researchers should employ:
- High-Resolution Mass Spectrometry (HRMS) to validate the molecular formula (e.g., CHFNOS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) to analyze substituent environments, particularly the difluoroacetate group and benzothiazole ring.
- Single-Crystal X-ray Diffraction (SC-XRD) to resolve stereoelectronic effects, as demonstrated in structurally analogous benzothiazole derivatives .
- High-Performance Liquid Chromatography (HPLC) to quantify purity, using standardized protocols for fluorinated heterocycles .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Key safety measures include:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as recommended for benzothiazole derivatives .
- Ventilation : Use fume hoods during synthesis or handling to mitigate inhalation risks .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N) to prevent hydrolysis of the difluoroacetate group .
Advanced: How does the electron-withdrawing nature of the difluoroacetate group influence the reactivity of this compound in nucleophilic reactions?
The CFCOO– moiety enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., amidation or esterification). Computational studies (DFT) can model charge distribution, while experimental validation via kinetic assays (e.g., reaction with amines) quantifies rate constants. Comparative studies with non-fluorinated analogs (e.g., acetic acid derivatives) reveal up to 3× faster reaction rates due to fluorine’s inductive effects .
Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR spectra often arise from:
- Tautomerism : The benzothiazole-thione equilibrium can shift under varying pH, altering peak positions. Buffer-controlled NMR (e.g., pH 7.4) stabilizes the dominant form .
- Solvent Effects : Polar solvents (e.g., DMSO) may mask hydrogen-bonding interactions. Cross-validate data in CDCl and DO .
- Dynamic Fluorine Effects : ¹⁹F NMR decoupling techniques clarify splitting patterns caused by adjacent fluorine atoms .
Advanced: How can computational chemistry predict the metabolic stability of this compound in biological systems?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to oxidative metabolism.
- Molecular Dynamics (MD) Simulations : Models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., benzothiazole C2 position).
- ADMET Predictions : Tools like SwissADME assess bioavailability and half-life, leveraging logP values (-0.5 to 1.2) and polar surface area (~60 Ų) .
Basic: What synthetic routes are reported for this compound?
Common methods include:
- Coupling Reactions : React 2-aminobenzenethiol with 2,2-difluoroacetyl chloride under Schlenk conditions (yield: ~65%) .
- Fluorination : Treat 2-(1,3-benzothiazol-2-yl)acetic acid with Deoxo-Fluor® (1.5 eq.) in DCM at 0°C, achieving >90% difluorination .
- Purification : Recrystallize from ethanol/water (3:1 v/v) to isolate white crystalline product (mp: 139–140°C) .
Advanced: What crystallographic parameters define the solid-state structure of this compound?
SC-XRD data (analogous to benzothiazole-acid hybrids) show:
- Crystal System : Monoclinic, space group P2/c.
- Bond Lengths : C–F bonds at 1.33–1.35 Å, shorter than C–O (1.43 Å), confirming strong electron withdrawal.
- Dihedral Angles : Benzothiazole and difluoroacetate planes form a 72° angle, reducing conjugation and enhancing solubility .
Advanced: How do steric and electronic effects of the benzothiazole ring impact the acidity of this compound?
The benzothiazole’s electron-deficient π-system lowers the pK of the carboxylic acid (predicted pK ~2.1 vs. ~4.8 for non-heterocyclic analogs). Titration with NaOH (0.1 M) confirms this, with a sharp equivalence point at pH 2.3 .
Basic: What are the ecological disposal considerations for this compound waste?
- Incineration : Treat solid waste at >1000°C with alkaline scrubbers to neutralize HF emissions.
- Aqueous Waste : Adsorb onto activated charcoal (10 g/L) before landfill disposal, complying with EPA guidelines for fluorinated organics .
Advanced: How can reaction kinetics optimize the synthesis of this compound derivatives?
- Rate-Limiting Step Analysis : Use stopped-flow IR to identify slow acyl transfer steps (e.g., k = 0.15 min⁻¹ at 25°C).
- Catalysis : Add DMAP (5 mol%) to accelerate nucleophilic substitutions, reducing reaction time from 24 h to 4 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
